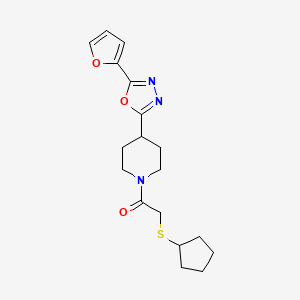

2-(Cyclopentylthio)-1-(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)ethanone

CAS No.: 1209429-02-6

Cat. No.: VC7588719

Molecular Formula: C18H23N3O3S

Molecular Weight: 361.46

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1209429-02-6 |

|---|---|

| Molecular Formula | C18H23N3O3S |

| Molecular Weight | 361.46 |

| IUPAC Name | 2-cyclopentylsulfanyl-1-[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C18H23N3O3S/c22-16(12-25-14-4-1-2-5-14)21-9-7-13(8-10-21)17-19-20-18(24-17)15-6-3-11-23-15/h3,6,11,13-14H,1-2,4-5,7-10,12H2 |

| Standard InChI Key | XRRDPGNLEXXNKQ-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)SCC(=O)N2CCC(CC2)C3=NN=C(O3)C4=CC=CO4 |

Introduction

Potential Synthesis Pathways

While specific synthetic routes for this compound are not directly available in the provided sources, the following general methods may be applicable:

-

Formation of the 1,3,4-Oxadiazole Core:

-

Typically synthesized via cyclization reactions involving hydrazides and carboxylic acids or derivatives.

-

For example:

-

-

Introduction of the Furan Ring:

-

The furan moiety can be introduced through Friedel-Crafts acylation or by coupling reactions using furan derivatives.

-

-

Attachment of the Piperidine Ring:

-

Piperidine derivatives are commonly introduced via nucleophilic substitution or reductive amination reactions.

-

-

Cyclopentylthio Group Addition:

-

Thiol groups can be incorporated through alkylation of thiols with alkyl halides or via thiol-disulfide exchange reactions.

-

-

Final Assembly:

-

The ethanone backbone can be constructed through acylation reactions or aldol condensations.

-

Biological Activity

Compounds containing oxadiazole and piperidine structures are known for their pharmacological relevance. Possible applications include:

-

Antimicrobial agents: Oxadiazoles are often explored for antibacterial and antifungal properties.

-

Anticancer research: The presence of heterocycles like furan and oxadiazole may enhance interactions with DNA or proteins involved in cancer pathways.

-

CNS Activity: Piperidine derivatives are frequently studied for their effects on neurological disorders.

Drug Design

The compound's structural diversity makes it a promising candidate for drug discovery programs targeting enzymes, receptors, or other biomolecules.

Data Table: Key Structural Components

| Functional Group/Feature | Description | Potential Role |

|---|---|---|

| Cyclopentylthio | Sulfur atom bonded to cyclopentane | Enhances lipophilicity |

| Furan | Aromatic heterocycle with oxygen | Electron-rich; potential bioactivity |

| 1,3,4-Oxadiazole | Five-membered nitrogen/oxygen heterocycle | Known for antimicrobial properties |

| Piperidine | Six-membered nitrogen-containing heterocycle | CNS activity; drug-like properties |

| Ethanone (ketone) | Carbonyl group | Reactivity; interaction with targets |

Challenges

-

The synthesis of such a complex molecule may involve multiple steps with moderate yields.

-

Stability under physiological conditions needs to be assessed due to the presence of reactive groups like the ketone.

Future Directions

-

Conducting in silico studies (e.g., molecular docking) to predict binding affinity with biological targets.

-

Evaluating pharmacokinetics (ADME) and toxicity profiles to assess drug-likeness.

-

Exploring modifications to enhance potency or selectivity for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume